molecular formula C27H25N5O3 B2490237 N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242913-29-6

N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2490237
CAS No.: 1242913-29-6
M. Wt: 467.529
InChI Key:
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Description

N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds within the [1,2,4]triazolo[4,3-a]quinazolinone family, including N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide, are synthesized through various chemical routes. For example, the preparation of [1,2,4]triazoloquinazolinium betaines involves treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC) (Crabb et al., 1999). These synthetic pathways are crucial for the development of novel compounds with potential therapeutic or material science applications.

Pharmacological Applications

Several derivatives of the [1,2,4]triazolo[4,3-a]quinazolinone class exhibit promising pharmacological activities. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and screened for their H1-antihistaminic activity (Gobinath et al., 2015). This indicates that derivatives of this compound may also hold potential as novel antihistamines or other therapeutic agents, offering a pathway for the development of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-18-12-13-22(19(2)16-18)28-24(33)17-31-27(35)32-23-11-7-6-10-21(23)25(34)30(26(32)29-31)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWHZAJTXFXPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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